1-Methyl-L-histidine
Overview
Description
1-Methyl-L-histidine is a naturally occurring non-proteinogenic amino acid. It is a derivative of histidine, where a methyl group is attached to the nitrogen atom in the imidazole ring. This compound is often used as an indicator of muscle protein breakdown, particularly in the context of actin and myosin degradation .
Mechanism of Action
Target of Action
1-Methyl-L-histidine primarily targets Actin, alpha skeletal muscle . Actin is a protein that forms (together with myosin) the contractile filaments of muscle cells, and is also involved in motion in other types of cells .
Mode of Action
It is known to be derived from the dipeptide anserine, which consists of the amino acids 1-methylhistidine and beta-alanine . Anserine and its derivatives are associated with the consumption of poultry and fish .
Biochemical Pathways
This compound is involved in the Histidine Metabolism pathway . Histidine metabolism is a complex process that involves the conversion of histidine to various metabolites, including histamine, urocanic acid, and glutamate . The enzyme SETD3 is a methyltransferase that uses S-adenosyl-L-methionine to transfer the methyl group to histidine at the tau position .
Result of Action
This compound is an objective indicator of meat ingestion and exogenous 3-methylhistidine (3MH) intake . It is also employed as an index of muscle protein breakdown .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the consumption of poultry and fish can increase the levels of this compound . .
Biochemical Analysis
Biochemical Properties
1-Methyl-L-histidine participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of histidine, which can be methylated to either 1-methyl or 3-methyl histidine . The unique chemical properties and physiological functions of this compound form the basis of its role in these biochemical reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, high levels of this compound suggest increased uptake of short-chain peptides, possibly indicating increased gut permeability, and increased hydrolysis of short-chain dietary peptides by peptidases in blood, liver, and spleen .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to interact with the actin, alpha skeletal muscle .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of histidine. It interacts with enzymes or cofactors in these pathways . For instance, histidine can be metabolized to glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It is known that histidine methylation is widespread in human cells and tissues and that the modification is over-represented in regions of mono-spaced histidine repeats .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-L-histidine can be synthesized through the methylation of L-histidine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- L-histidine is dissolved in a suitable solvent like water or methanol.
- A base such as sodium hydroxide or potassium carbonate is added to deprotonate the amino group.
- The methylating agent is then added slowly to the reaction mixture.
- The reaction is allowed to proceed at room temperature or slightly elevated temperatures until completion.
- The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors for the reaction.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of industrial-grade solvents and reagents.
- Efficient purification methods such as large-scale chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-L-histidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
1-Methyl-L-histidine has several scientific research applications:
Chemistry: Used as a standard in chromatographic techniques for the separation and quantification of amino acids.
Biology: Serves as a biomarker for muscle protein breakdown, particularly in studies involving muscle metabolism and degradation.
Medicine: Investigated for its potential role in diagnosing muscle-wasting diseases and conditions related to protein metabolism.
Industry: Employed in the production of specialized biochemical reagents and as a reference standard in quality control processes
Comparison with Similar Compounds
3-Methyl-L-histidine: Another methylated derivative of histidine, differing in the position of the methyl group.
L-Histidine: The parent compound, an essential amino acid involved in various metabolic processes.
Nτ-Methyl-L-histidine: A derivative with the methyl group attached to a different nitrogen atom in the imidazole ring
Uniqueness: 1-Methyl-L-histidine is unique due to its specific role as a biomarker for muscle protein breakdown. Its distinct methylation pattern allows for its use in various analytical and diagnostic applications, setting it apart from other histidine derivatives .
Properties
IUPAC Name |
(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMWTNUJHUMWMS-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186848 | |
Record name | 1-Methyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Methylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
200 g/kg | |
Record name | 1-Methylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
332-80-9 | |
Record name | 1-Methyl-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylhistidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylhistidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04151 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Methyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLHISTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/583O01BJ32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
249 °C | |
Record name | 1-Methylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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